molecular formula C12H13NO2 B1376359 Benzyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-23-0

Benzyl 3-methyleneazetidine-1-carboxylate

Cat. No.: B1376359
CAS No.: 934664-23-0
M. Wt: 203.24 g/mol
InChI Key: HPAXEPGOVIEEQX-UHFFFAOYSA-N
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Description

Benzyl 3-methyleneazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methylene group attached to the third carbon of the ring

Scientific Research Applications

Benzyl 3-methyleneazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-methyleneazetidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of phenylmethyl 3-oxoazetidine-1-carboxylate with methyltriphenylphosphonium bromide and potassium tert-butoxide in diethyl ether. The reaction mixture is stirred at room temperature and then heated to 35°C for 1 hour. The resulting product is filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyleneazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium catalysts.

    Substitution: The methylene group allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Palladium on activated carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of saturated compounds .

Mechanism of Action

The mechanism of action of benzyl 3-methyleneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and methylene group play crucial roles in its reactivity and binding properties. detailed studies on its exact mechanism of action are limited and require further research .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-oxoazetidine-1-carboxylate: Similar structure but with an oxo group instead of a methylene group.

    Phenylmethyl 3-oxoazetidine-1-carboxylate: Another related compound with a phenylmethyl group.

Properties

IUPAC Name

benzyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAXEPGOVIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736322
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934664-23-0
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (23.0 g, 0.0649 mol) and potassium tert-butoxide (7.3 g, 0.0649 mol) in diethyl ether (140 mL) was stirred at room temperature for 20 min, and then heated to 35° C. for 1 h. To this bright yellow reaction mixture was slowly added a dilute solution of phenylmethyl 3-oxoazetidine-1-carboxylate (3.33 g, 0.0162 mol) in diethyl ether (50 mL) The reaction mixture was stirred at 35° C. for 12 hours then filtered through a bed of celite and rinsed with ethyl ether. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by flash chromatography (SiO2, 5-10% ethyl acetate in hexanes) to afford phenylmethyl 3-methylideneazetidine-1-carboxylate (2.46 g, 75% yield) as a clear and colorless oil). 1H NMR (400 MHz, CDCl3): 7.27-7.22 (m, 5H), 5.02 (s, 2H), 4.93-4.90 (m, 2H), 4.48-4.47 (m, 4H). MS (EI) for C12H13NO2: 203 (M+).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
catalyst
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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